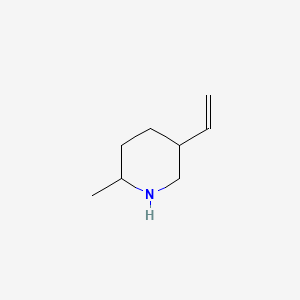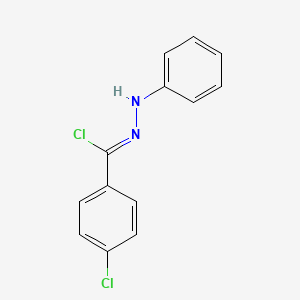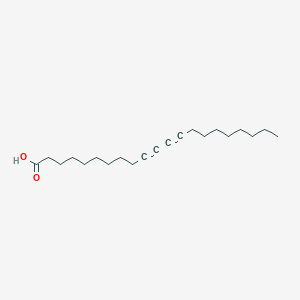
10,12-Heneicosadiynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,12-Heneicosadiynoic acid is a long-chain fatty acid with the molecular formula C21H34O2. It is characterized by the presence of two triple bonds located at the 10th and 12th positions of the carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Heneicosadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the oxidative coupling of terminal alkynes using catalysts such as copper(I) chloride and palladium(II) acetate. The reaction is carried out under an inert atmosphere, often in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
10,12-Heneicosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone in the presence of a solvent like acetone.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or amides.
科学的研究の応用
10,12-Heneicosadiynoic acid has several scientific research applications:
Biology: Investigated for its role in cell membrane studies due to its unique structural properties.
Industry: Utilized in the development of smart materials and responsive coatings.
作用機序
The mechanism of action of 10,12-Heneicosadiynoic acid is primarily related to its ability to undergo polymerization. When exposed to UV light, the diacetylene moiety can polymerize to form polydiacetylene, which exhibits a color change from blue to red. This property is exploited in sensor applications to detect various stimuli, such as temperature changes or the presence of specific analytes .
類似化合物との比較
Similar Compounds
8,10-Heneicosadiynoic acid: Similar structure but with triple bonds at the 8th and 10th positions.
2,4-Heneicosadiynoic acid: Triple bonds located at the 2nd and 4th positions.
Uniqueness
10,12-Heneicosadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and polymerization behavior. This makes it particularly suitable for applications in sensor technology and smart materials .
特性
CAS番号 |
28393-00-2 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC名 |
henicosa-10,12-diynoic acid |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-8,13-20H2,1H3,(H,22,23) |
InChIキー |
NBZNZQNWYUMMBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CC#CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
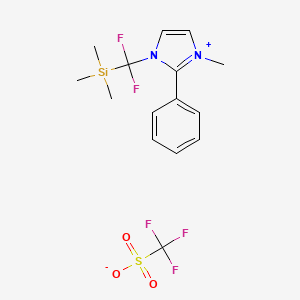
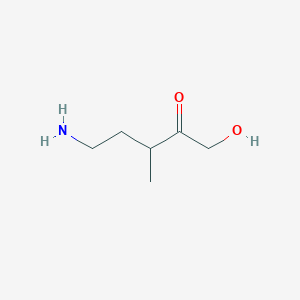
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
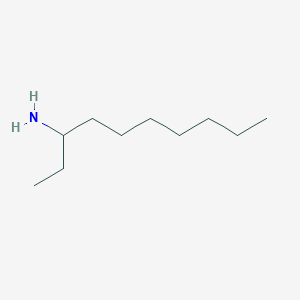
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
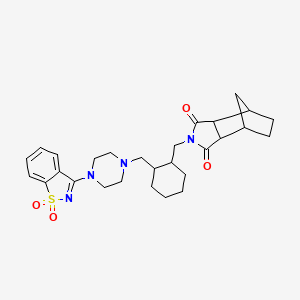
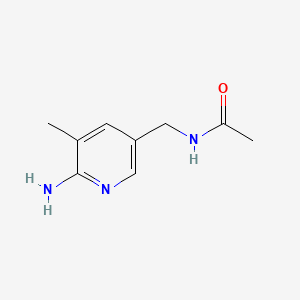
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
